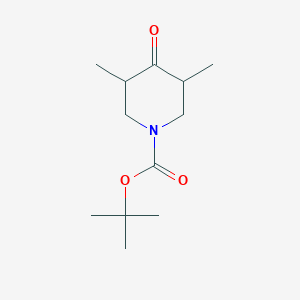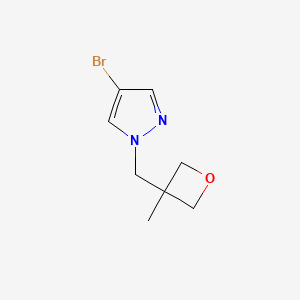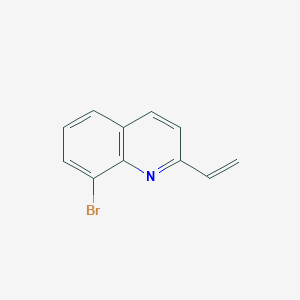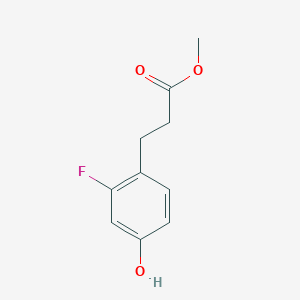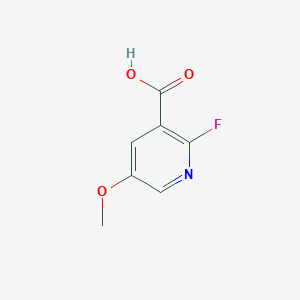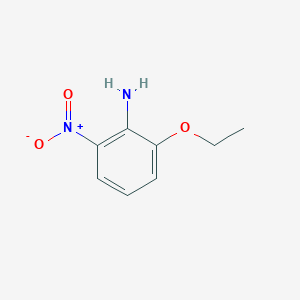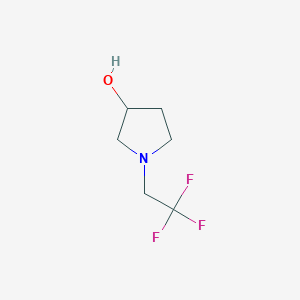
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol
Descripción general
Descripción
“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol”, also known as TFP, is a synthetic compound belonging to the class of pyrrolidinols. It has a molecular weight of 169.14 and a molecular formula of C6H10F3NO .
Molecular Structure Analysis
The molecular structure of “1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol” consists of a pyrrolidin-3-ol group attached to a trifluoroethyl group . This structure is likely to influence its physical and chemical properties, as well as its reactivity.
Physical And Chemical Properties Analysis
“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .
Aplicaciones Científicas De Investigación
Spectroscopic and Physicochemical Properties
The spectroscopic and physicochemical properties of derivatives of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol, specifically focusing on intramolecular hydrogen bonding and its effect on molecular conformation, have been studied. For instance, Laurella and Erben (2016) investigated the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, which are closely related to 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol, highlighting the role of hydrogen bonding in defining molecular structure (Laurella & Erben, 2016).
Organocatalysis
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol derivatives have been utilized in organocatalysis. Cui Yan-fang (2008) discussed the use of 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a new organocatalyst, for catalyzing asymmetric Michael addition reactions. This highlights the role of such compounds in facilitating chemical reactions with high selectivity and yield (Cui Yan-fang, 2008).
Pharmaceutical Synthesis
The compound has applications in the synthesis of pharmaceuticals. Su et al. (2016) described the synthesis of 2′-Trifluoromethylated spiro-pyrrolidine-3,3′-oxindoles, demonstrating the incorporation of the trifluoromethyl group into spiro-pyrrolidine derivatives, which are important in drug development (Su et al., 2016). Similarly, You et al. (2018) explored the synthesis of vicinally bis(trifluoromethyl)-substituted 3,2'-pyrrolidinyl spirooxindoles, which are significant for their potential in pharmaceutical applications (You et al., 2018).
Electrochemical and Optical Properties
Li et al. (2012) investigated the optical and electrochemical properties of fulleropyrrolidines containing the trifluoromethyl group, indicating potential applications in photovoltaic conversion materials due to their enhanced fluorescence and electrochemical properties (Li et al., 2012).
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h5,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOOVKDKSNRMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)

